molecular formula C8H5FN2O2 B11959792 3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B11959792
M. Wt: 180.14 g/mol
InChI Key: VSCOQPNPCSTWBZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with sodium azide to form an azido intermediate, which then undergoes cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and halogenated derivatives .

Scientific Research Applications

3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern and the presence of the oxadiazole ring

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

3-(2-fluorophenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-2-4-7(6)11-5-8(12)13-10-11/h1-5H

InChI Key

VSCOQPNPCSTWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+]2=NOC(=C2)[O-])F

Origin of Product

United States

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